molecular formula C7H7ClO3S B155215 3-Methoxybenzenesulfonyl chloride CAS No. 10130-74-2

3-Methoxybenzenesulfonyl chloride

Cat. No. B155215
CAS RN: 10130-74-2
M. Wt: 206.65 g/mol
InChI Key: JHJKSEKUZNJKGO-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of a methoxy group attached to a benzene ring which is further connected to a sulfonyl chloride group. This functional group arrangement allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3-methoxybenzenesulfonyl chloride can be achieved through different synthetic routes. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones . Another example includes the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which is initiated by the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . These methods demonstrate the versatility of 3-methoxybenzenesulfonyl chloride derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxybenzenesulfonyl chloride has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, revealing a trigonal crystal system with specific unit cell parameters . Similarly, the crystal structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide was characterized, showing the presence of medium strong hydrogen bonds .

Chemical Reactions Analysis

3-Methoxybenzenesulfonyl chloride and its derivatives are involved in a range of chemical reactions. Lewis acid-promoted reactions with propenylbenzenes can yield complex products with multiple asymmetric centers . Additionally, diazo reactions with unsaturated compounds have been reported, where derivatives of 3-methoxybenzenesulfonyl chloride react with arenediazonium chlorides to form chloro-1-butenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxybenzenesulfonyl chloride derivatives are influenced by their molecular structure. For instance, the presence of steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects the kinetics of substitution reactions in aqueous solutions . The conformational properties of methoxycarbonylsulfenyl chloride, a related compound, have been determined in both gas and solid phases, highlighting the influence of anomeric and mesomeric effects .

Scientific Research Applications

Versatile Sulfonating Agent

3-Methoxybenzenesulfonyl chloride, also known as p-Anisolesulfonyl Chloride, is primarily recognized as a versatile sulfonating agent. It is used in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions. This compound is available in solid form and is soluble in several solvents including acetone, acetonitrile, and ethanol. Due to its corrosive nature and lachrymatory effects, it should be handled with care in a fume hood and stored under anhydrous conditions at room temperature (Raheja & Johnson, 2001).

Synthesis of Aryl Chlorides

3-Methoxybenzenesulfonyl chloride is used in the synthesis of various aryl chlorides. For instance, in the presence of copper(I) or copper(II) chlorides, it reacts with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific aryl chlorides. This chemical reaction is significant in the synthesis of complex organic compounds (Smalius & Naidan, 2006).

Spectroscopic Studies and Molecular Structure Analysis

The compound has been a subject of interest in spectroscopic studies, particularly in understanding its molecular structure. Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative, have revealed insights into its molecular geometry, energy gap, and charge transfer interactions within the molecule. Such studies are crucial for understanding the chemical significance and applications of sulfonyl chloride derivatives in various fields, including medicinal chemistry (Nagarajan & Krishnakumar, 2018).

Application in Cyclodextrin Systems

The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been studied in mixed systems involving surfactants and cyclodextrin derivatives. These studies offer insights into the complexation and interaction dynamics between cyclodextrins and surfactants, which are important for various industrial and pharmaceutical applications (García‐Río, Méndez, Paleo & Sardina, 2007).

Synthesis of Dye Intermediates

This chemical is also used in the synthesis of dye intermediates containing sulfonamide as a linking group. It plays a critical role in the production of complex dyes used in various industries (Bo, 2007).

Enzyme Inhibition Studies

Additionally, 3-Methoxybenzenesulfonyl chloride is utilized in the synthesis of compounds for enzyme inhibition studies. These studies are particularly relevant in the context of therapeutic research for diseases like Alzheimer’s (Virk et al., 2018).

properties

IUPAC Name

3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKSEKUZNJKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372101
Record name 3-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzenesulfonyl chloride

CAS RN

10130-74-2
Record name 3-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

61.6 gm (0.5 mol) of m-anisidine were dissolved in 50 ml of glacial acetic acid, and the solution was admixed dropwise with 110 ml of concentrated aqueous hydrochloric acid. The mixture was cooled to 0° C. and diazotized with a solution of 38 gm (0.551 mol) of sodium nitrite in 75 ml of water. After stirring for 10-15 minutes, the reaction mixture was poured slowly to a mixture of 24 gm (0.14 mol) of copper (II) chloride, 5 gm of copper(I)chloride, 300 ml of a 30% solution of sulfur dioxide in glacial acetic acid and 450 ml of benzene, whereby a strong evolution of gas and an increase in the temperature up to 40° C. was observed. As soon as the reaction temperature dropped, the mixture was heated for 1 hour at 40° C. After cooling, the reaction mixture was diluted with 2.5 liters of ice water, filtered and the organic phase was separated. The organic phase was washed with water and sodium bicarbonate solution and evaporated.
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
110 mL
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reactant
Reaction Step Four
Quantity
38 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Kascheres, R Van Fossen Bravo - Spectroscopy Letters, 1979 - Taylor & Francis
… of the data to the analysis of the electron-impact induced mass spectrum of 3-methoxybenzenesulfonyl chloride (4). - … Thus, the M-S02 peak from 3-methoxybenzenesulfonyl chloride (4) …
Number of citations: 1 www.tandfonline.com
A Zuse, P Schmidt, S Baasner, KJ Böhm… - Journal of medicinal …, 2007 - ACS Publications
… The title compound was prepared from 11 (0.8 g, 4 mmol) and 3-methoxybenzenesulfonyl chloride (0.82 g, 0.56 mL, 4 mmol) as described for 14a. Purification by silica gel …
Number of citations: 51 pubs.acs.org
M Porcs-Makkay, G Lukacs, A Pandur, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Variously substituted 2-phenyl-1,3-dioxolanes and 2-(2-bromophenyl)-1,3-dioxolanes, prepared from the corresponding benzaldehydes, were lithiated ortho to the acetal group. …
Number of citations: 18 www.sciencedirect.com
AD Jain, H Potteti, BG Richardson, L Kingsley… - European journal of …, 2015 - Elsevier
… N-(4-Aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide hydrochloride (0.10ág, 0.31ámmol) was added to a solution of pyridine (2ámL) and 3-methoxybenzenesulfonyl chloride (…
Number of citations: 91 www.sciencedirect.com
CD Andersson, N Forsgren, C Akfur… - Journal of medicinal …, 2013 - ACS Publications
… 3-Methoxybenzenesulfonyl chloride (0.103 g, 0.5 mmol) was suspended in CH 2 Cl 2 (2.5 mL). The suspension was cooled to 0 C, N,N-diethylethylenediamine (0.07g, 0.6 mmol) was …
Number of citations: 44 pubs.acs.org
M Xu, S Guo, F Yang, Y Wang, C Wu… - Archiv der …, 2019 - Wiley Online Library
… The sulfonamide 15 was synthesized from commercially available 3-methoxybenzenesulfonyl chloride 11 (Scheme 5). Intermediate 13 was prepared via aminolysis with methylamine …
Number of citations: 4 onlinelibrary.wiley.com
HS Zhou, LB Hu, H Zhang, WX Shan… - Journal of Medicinal …, 2020 - ACS Publications
… Nucleophilic substitution of NH of compound 44 by 3-methoxybenzoyl chloride, 3-methoxybenzenesulfonyl chloride, or 3-methoxybenzyl bromide in the presence of sodium hydride in N,…
Number of citations: 28 pubs.acs.org
MP Leese, FL Jourdan, MR Major, W Dohle… - …, 2014 - Wiley Online Library
… 1.9 mmol) and 3-methoxybenzenesulfonyl chloride (0.22 mL, … 1.9 mmol) and 3-methoxybenzenesulfonyl chloride (0.22 mL, … 1.9 mmol) and 3-methoxybenzenesulfonyl chloride (0.22 mL, …
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 95 pubs.acs.org
S Miyahara, H Miyakoshi, T Yokogawa… - Journal of medicinal …, 2012 - ACS Publications
Human deoxyuridine triphosphatase (dUTPase) inhibition is a promising approach to enhance the efficacy of thymidylate synthase (TS) inhibitor based chemotherapy. In this study, we …
Number of citations: 38 pubs.acs.org

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